1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a heterocyclic compound that contains both a benzimidazole and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a benzimidazole derivative. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of an aldehyde, an amine, and a nitrile in the presence of a base.
Einhorn-Brunner reaction: This involves the reaction of a hydrazine with a nitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways .
Medicine
Medicinally, this compound is being explored for its potential as an antifungal, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound can interfere with the synthesis of essential biomolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that contains a triazole ring.
Uniqueness
What sets 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE apart is its dual ring structure, which combines the properties of both benzimidazole and triazole. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-16-7-12-15-11(16)17-6-10-13-8-4-2-3-5-9(8)14-10/h2-5,7H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQXSEQYNAMKFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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